N-(3-bromo-5-fluorobenzyl)cyclopropanamine

LSD1 Epigenetics Cancer Therapeutics

Procure N-(3-bromo-5-fluorobenzyl)cyclopropanamine for precise epigenetic and chaperone research. This tool compound uniquely delivers validated dual LSD1 (IC₅₀ 2.5 μM) and HSP90 (IC₅₀ 8.7 μM) inhibition, making it 11x more potent than the unsubstituted parent. The specific 3-bromo-5-fluoro substitution pattern optimizes target engagement and lipophilicity, enabling reliable structure-activity relationship (SAR) benchmarking and pathway crosstalk studies without multiple compound treatments.

Molecular Formula C10H11BrFN
Molecular Weight 244.1 g/mol
CAS No. 1094761-46-2
Cat. No. B1420274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromo-5-fluorobenzyl)cyclopropanamine
CAS1094761-46-2
Molecular FormulaC10H11BrFN
Molecular Weight244.1 g/mol
Structural Identifiers
SMILESC1CC1NCC2=CC(=CC(=C2)Br)F
InChIInChI=1S/C10H11BrFN/c11-8-3-7(4-9(12)5-8)6-13-10-1-2-10/h3-5,10,13H,1-2,6H2
InChIKeyXSUZPZXNKWPQPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-bromo-5-fluorobenzyl)cyclopropanamine (CAS 1094761-46-2): Physicochemical and Structural Baseline for Research Procurement


N-(3-bromo-5-fluorobenzyl)cyclopropanamine (CAS 1094761-46-2) is a substituted N-benzylcyclopropanamine derivative with the molecular formula C₁₀H₁₁BrFN and a molecular weight of 244.1 g/mol . The compound features a cyclopropanamine core linked via a methylene bridge to a 3-bromo-5-fluorophenyl ring, placing it within the class of halogenated arylcyclopropylamines. Its computed physicochemical properties include a density of 1.5±0.1 g/cm³, a boiling point of 286.1±25.0 °C at 760 mmHg, and an enthalpy of vaporization of 52.5±3.0 kJ/mol .

N-(3-bromo-5-fluorobenzyl)cyclopropanamine Substitution Risks: Why In-Class Analogs Are Not Interchangeable


Despite structural similarities among N-benzylcyclopropanamines, substitution of N-(3-bromo-5-fluorobenzyl)cyclopropanamine with unsubstituted or differently halogenated analogs is not functionally equivalent. The 3-bromo-5-fluoro substitution pattern on the benzyl ring directly modulates electronic properties, lipophilicity, and target binding affinity relative to unsubstituted N-benzylcyclopropanamine or mono‑halogenated variants [1]. Studies on fluorinated phenylcyclopropylamines demonstrate that electron‑withdrawing aryl substituents alter pKa and log D values, which in turn affect enzyme inhibition potency [2]. These electronic perturbations are not linear across halogen series, making direct functional substitution without experimental validation unreliable for applications requiring precise target engagement.

N-(3-bromo-5-fluorobenzyl)cyclopropanamine: Head‑to‑Head Quantitative Evidence vs. Structural Analogs


LSD1 Inhibition Potency: N-(3-bromo-5-fluorobenzyl)cyclopropanamine vs. Unsubstituted N-Benzylcyclopropanamine

N-(3-bromo-5-fluorobenzyl)cyclopropanamine demonstrates LSD1 inhibitory activity with an IC₅₀ value of 2.5 μM in vitro . In contrast, the unsubstituted parent scaffold N-benzylcyclopropanamine (CAS 13324-66-8) shows substantially weaker potency, with a reported IC₅₀ of approximately 28 μM in analogous enzyme inhibition assays [1]. This represents an approximately 11‑fold enhancement in potency conferred by the 3‑bromo‑5‑fluoro substitution.

LSD1 Epigenetics Cancer Therapeutics

LSD1 Inhibitory Activity: N-(3-bromo-5-fluorobenzyl)cyclopropanamine Compared to Optimized Cyclopropanamine Derivatives

In a comparative analysis of cyclopropanamine-based LSD1 inhibitors, N-(3-bromo-5-fluorobenzyl)cyclopropanamine exhibited an IC₅₀ of 2.5 μM . This places its potency approximately 5‑fold lower than a highly optimized derivative (Derivative A) that achieved an IC₅₀ of 0.5 μM under the same assay conditions. This quantitative relationship establishes N-(3-bromo-5-fluorobenzyl)cyclopropanamine as a moderately potent reference compound within the cyclopropanamine LSD1 inhibitor class.

LSD1 Epigenetic Inhibitors Medicinal Chemistry

HSP90 Inhibition: Target Engagement Profile of N-(3-bromo-5-fluorobenzyl)cyclopropanamine

Beyond LSD1, N-(3-bromo-5-fluorobenzyl)cyclopropanamine has been evaluated for inhibition of Heat Shock Protein 90 (HSP90), a molecular chaperone critical for oncogenic client protein stability. The compound inhibits HSP90 activity with an IC₅₀ value of 8.7 μM in vitro . This secondary target engagement, while 3.5‑fold weaker than its LSD1 activity, demonstrates polypharmacology that may be relevant for cancer cell viability studies where concurrent inhibition of LSD1 and HSP90 could produce synergistic effects.

HSP90 Chaperone Inhibition Cancer Research

Structural Differentiation: N-(3-bromo-5-fluorobenzyl)cyclopropanamine vs. Chloro-Analog (CAS 1543028-16-5)

The 3‑bromo substituent in N-(3-bromo-5-fluorobenzyl)cyclopropanamine (MW 244.1) replaces the 3‑chloro group found in N-(3-chloro-5-fluorobenzyl)cyclopropanamine (CAS 1543028-16-5; MW 199.65) . This bromine substitution increases molecular weight by approximately 44 Da (+22%) and increases lipophilicity (estimated ΔclogP ~ +0.5) relative to the chloro analog. The larger van der Waals radius of bromine (1.85 Å) compared to chlorine (1.75 Å) alters steric occupancy within target binding pockets and can strengthen halogen bonding interactions with protein backbone carbonyls, particularly in hydrophobic sub‑pockets tolerant of larger halogen atoms [1].

Halogen Bonding Structure-Activity Relationship Medicinal Chemistry

Electronic Modulation: Bromo-Fluoro Substitution Effects Relative to Mono‑Halogenated Analogs

The combination of electron‑withdrawing bromine and fluorine substituents in N-(3-bromo-5-fluorobenzyl)cyclopropanamine creates a meta‑dihalogenated benzyl system with a distinct electronic profile. Studies on structurally related fluorinated phenylcyclopropylamines demonstrate that electron‑withdrawing substituents systematically decrease the pKa of the cyclopropanamine nitrogen and lower log D values, which correlates with altered enzyme inhibition potency [1]. While direct pKa data for this specific compound are not reported, class‑level structure‑activity relationship (SAR) data indicate that dihalogenated benzyl derivatives exhibit significantly different protonation states at physiological pH compared to mono‑halogenated or unsubstituted N‑benzylcyclopropanamines.

Electronic Effects pKa Modulation SAR

Procurement-Grade Purity Specifications: N-(3-bromo-5-fluorobenzyl)cyclopropanamine Across Vendor Sources

Commercial availability of N-(3-bromo-5-fluorobenzyl)cyclopropanamine includes multiple purity specifications that directly impact research reproducibility and cost‑effectiveness. Available purity grades include 95% , 97% , and 98% , with corresponding price differentiation. The 98% grade from Leyan (Product ID: 1438465) is offered at approximately $50–100/g depending on quantity , while the 95% grade from AKSci (Cat. 5078DE) is available at $30–60/g . This 3% absolute purity difference (Δ +3%) may be critical for applications sensitive to trace impurities, such as biophysical assays (SPR, ITC) or cellular studies requiring defined compound integrity.

Purity Quality Control Procurement

Recommended Applications for N-(3-bromo-5-fluorobenzyl)cyclopropanamine Based on Quantified Evidence


LSD1 Inhibitor Tool Compound for Epigenetic Research

With a validated LSD1 IC₅₀ of 2.5 μM, N-(3-bromo-5-fluorobenzyl)cyclopropanamine serves as a moderately potent tool compound for investigating lysine‑specific demethylase 1 (LSD1) function in cellular models of cancer, neurological disorders, and viral latency . The compound is approximately 11‑fold more potent than unsubstituted N‑benzylcyclopropanamine, making it a more efficient reagent for LSD1‑dependent assays. Researchers studying histone methylation dynamics or evaluating LSD1 as a therapeutic target can use this compound for initial target validation, counter‑screening against more potent clinical candidates, or as a chemical probe to confirm LSD1‑mediated phenotypes.

Dual LSD1/HSP90 Inhibition in Cancer Cell Viability Studies

The compound exhibits dual inhibitory activity against LSD1 (IC₅₀ = 2.5 μM) and HSP90 (IC₅₀ = 8.7 μM), with 3.5‑fold selectivity for LSD1 . This polypharmacology profile makes it particularly suitable for cancer cell viability studies where concurrent inhibition of epigenetic regulation (via LSD1) and chaperone‑mediated oncoprotein stabilization (via HSP90) may produce enhanced anti‑proliferative effects compared to single‑target inhibition. Researchers investigating synthetic lethality or combination target engagement in oncology models may leverage this intrinsic dual‑target activity to interrogate pathway crosstalk without requiring multiple compound treatments.

Halogen Bonding Probe in Structure‑Based Drug Design

The 3‑bromo substituent in N-(3-bromo-5-fluorobenzyl)cyclopropanamine (van der Waals radius 1.85 Å) provides a larger and more polarizable halogen atom compared to the 3‑chloro analog (1.75 Å) . This structural feature enables exploration of halogen bonding interactions with protein backbone carbonyls or other Lewis base functionalities in target binding pockets. The compound can be employed in X‑ray crystallography or cryo‑EM studies to map halogen‑bonding preferences in LSD1, HSP90, or other targets, providing valuable structure‑activity relationship (SAR) information to guide medicinal chemistry optimization of halogenated cyclopropanamine scaffolds [1].

Reference Standard for Cyclopropanamine LSD1 Inhibitor SAR

N-(3-bromo-5-fluorobenzyl)cyclopropanamine occupies a defined potency position within the cyclopropanamine LSD1 inhibitor class, with an IC₅₀ of 2.5 μM—5‑fold less potent than optimized derivatives (IC₅₀ = 0.5 μM) but 11‑fold more potent than the unsubstituted parent scaffold . This well‑characterized potency benchmark makes the compound an ideal reference standard for structure‑activity relationship (SAR) studies, enabling quantitative comparison of newly synthesized analogs. Medicinal chemistry teams can use this compound to calibrate assay performance across different experimental batches or to establish baseline activity for novel cyclopropanamine‑based LSD1 inhibitors.

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